molecular formula C16H22O5 B1325985 Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate CAS No. 898758-17-3

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

Cat. No. B1325985
CAS RN: 898758-17-3
M. Wt: 294.34 g/mol
InChI Key: HEHWNDWKBBGJOA-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate, also known as EDOPH, is a versatile compound that has been widely studied for its various applications in various scientific fields. EDOPH is a synthetic derivative of the naturally occurring compound, hexanoic acid, and has been used in various laboratory experiments as a reagent, a catalyst, and as a model compound for biochemical and physiological studies. EDOPH is a relatively simple molecule to synthesize, and its versatility makes it a valuable tool for scientists.

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis. It has been used in the synthesis of heterostilbene derivatives, which are important for their diverse biological activities. The compound was synthesized as a side product of the Biginelli reaction, which is a multicomponent reaction used to create a variety of dihydropyrimidinone (DHPM) derivatives .

Medicinal Chemistry

In medicinal chemistry, derivatives of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate have been explored for their potential as bacterial RNA polymerase inhibitors. This is particularly significant in the development of new antibacterial drugs, especially against antibiotic-resistant strains of bacteria like MRSA .

Antimicrobial Activity

The compound’s derivatives have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. This opens up possibilities for its use in treating infections caused by these pathogens .

Inhibitory Activity Against RNA Polymerase

Some derivatives of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate have been found to inhibit bacterial RNA polymerase, an enzyme crucial for RNA synthesis in bacteria. This inhibition is a promising avenue for antibiotic drug development .

Molecular Docking Studies

Molecular docking studies have revealed that certain derivatives interact with the switch region of bacterial RNA polymerase. This interaction is key to understanding the mechanism of action and could guide the design of more effective inhibitors .

Antibiotic-Resistant Bacteria

The compound’s derivatives have shown activity against antibiotic-resistant Gram-positive bacteria, suggesting a potential role in combating the growing issue of antibiotic resistance .

Cytotoxicity Studies

Cytotoxicity studies are essential to ensure that potential pharmaceutical compounds are safe for human use. Derivatives of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate have been evaluated for their cytotoxicity against human cell lines, an important step in drug development .

properties

IUPAC Name

ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-10-9-12(19-2)11-15(13)20-3/h9-11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHWNDWKBBGJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645813
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

CAS RN

898758-17-3
Record name Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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